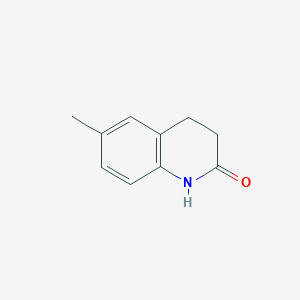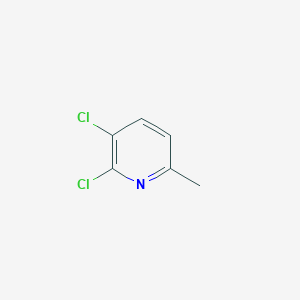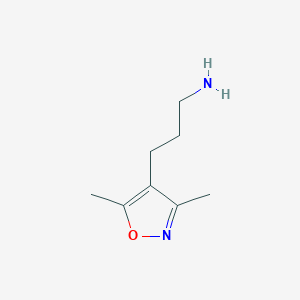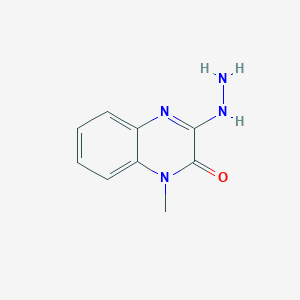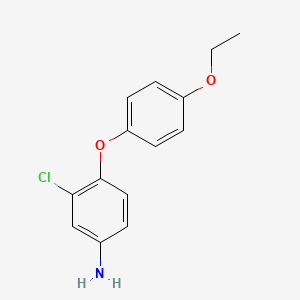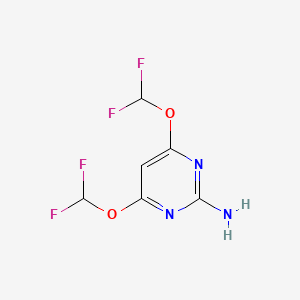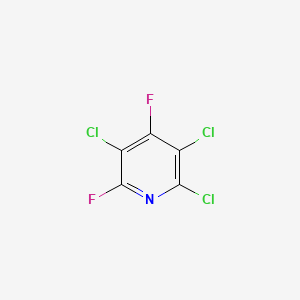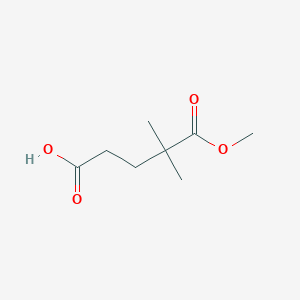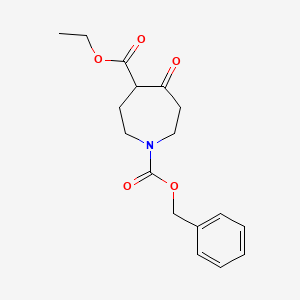
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Vue d'ensemble
Description
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a versatile small molecule scaffold with the molecular formula C17H21NO5 and a molecular weight of 319.36 g/mol . This compound is characterized by its azepane ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The presence of both benzyl and ethyl groups, along with two ester functionalities, makes this compound an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate azepane derivative and benzyl bromide.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically at temperatures ranging from 2°C to 8°C.
Analyse Des Réactions Chimiques
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate has several scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate can be compared with other similar compounds such as :
1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: Similar structure but with a tert-butyl group instead of a benzyl group.
1-Benzyl 4-methyl 5-oxoazepane-1,4-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-22-16(20)14-8-10-18(11-9-15(14)19)17(21)23-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPFJXQFTCDJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562093 | |
| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31696-09-0 | |
| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
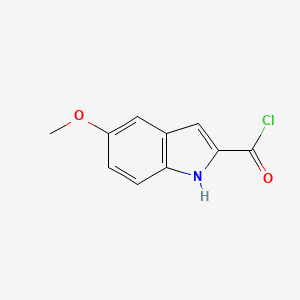
![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)
